Product packaging for Syntometrine(Cat. No.:CAS No. 37209-62-4)

Syntometrine

Cat. No.: B1248969
CAS No.: 37209-62-4
M. Wt: 1448.7 g/mol
InChI Key: CEDGTLOSFDBJKR-KVXRPJDVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Syntometrine is a combination pharmaceutical agent composed of 500 micrograms of ergometrine (also known as ergonovine) and 5 International Units (IU) of oxytocin . It is provided for scientific investigation into the mechanisms and management of obstetric conditions. The primary research application of this compound is the study of active management of the third stage of labour , a critical period following childbirth. Its value lies in its unique dual-mechanism action for preventing and managing postpartum haemorrhage (PPH) . Oxytocin provides a rapid onset of uterine contractions by acting on uterine smooth muscle receptors, while ergometrine, an ergot alkaloid, promotes sustained uterine contractions and vasoconstriction by acting as an agonist on alpha-adrenergic, dopaminergic, and serotonin (5-HT2) receptors . This combination results in a strong, sustained uterotonic effect. Comparative clinical studies have positioned this compound as a highly effective agent for PPH prevention. Research indicates it may be more effective than oxytocin alone for preventing minor PPH, though this comes with a different side effect profile . When compared to other uterotonics like carbetocin, this compound has been shown to be equally effective at controlling blood loss but is associated with a higher incidence of nausea, vomiting, and hypertension due to the systemic effects of ergometrine . Consequently, this compound is contraindicated in research models involving hypertension, pre-eclampsia, cardiac disease, or sepsis . Its use in research provides critical insights into uterine physiology, the pharmacokinetics of combination therapies, and the trade-offs between efficacy and adverse effects in therapeutic drug development.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C66H93N15O18S2 B1248969 Syntometrine CAS No. 37209-62-4

Properties

CAS No.

37209-62-4

Molecular Formula

C66H93N15O18S2

Molecular Weight

1448.7 g/mol

IUPAC Name

(6aR,9R)-N-[(2S)-1-hydroxypropan-2-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S)-1-[(4R,7S,10S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;(Z)-but-2-enedioic acid

InChI

InChI=1S/C43H66N12O12S2.C19H23N3O2.C4H4O4/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;1-11(10-23)21-19(24)13-6-15-14-4-3-5-16-18(14)12(8-20-16)7-17(15)22(2)9-13;5-3(6)1-2-4(7)8/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);3-6,8,11,13,17,20,23H,7,9-10H2,1-2H3,(H,21,24);1-2H,(H,5,6)(H,7,8)/b;;2-1-/t22-,25-,26-,27-,28-,29-,30-,31-,35?;11-,13+,17+;/m00./s1

InChI Key

CEDGTLOSFDBJKR-KVXRPJDVSA-N

SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Isomeric SMILES

CC[C@H](C)C1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C[C@@H](CO)NC(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.CC(CO)NC(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(=CC(=O)O)C(=O)O

Synonyms

oxymetrin
syntometrine

Origin of Product

United States

Historical Trajectories in Uterotonic Agent Research

Evolution of Ergot Alkaloid Pharmacological Understanding

The pharmacological properties of ergot, a fungus that grows on rye and other cereals, have been recognized for centuries. absentis.org Initially, its use was fraught with danger due to a poor understanding of its potent and varied effects.

Historically, ergot was used by midwives to induce or hasten labor, a practice documented as far back as 1582. absentis.orgnih.gov However, the crude preparations, known as pulvis ad partum (powder for birth), were difficult to dose accurately, often leading to uterine hyperstimulation and rupture. This earned it the grim nickname pulvis ad mortem (powder for death). nih.govru.nl Consequently, by the early 19th century, its use during delivery was largely abandoned in favor of its application to control bleeding after childbirth. nih.gov

The scientific investigation into ergot began in earnest in the late 19th and early 20th centuries, aiming to isolate its active principles. absentis.orgru.nl Early research led to the isolation of impure fractions and the identification of several alkaloids. ru.nl A pivotal breakthrough occurred in the early 1930s when Harold Dudley and John Chassar Moir successfully isolated the specific water-soluble component responsible for the desired uterine-contracting effect. nih.govnih.gov In 1935, they named this compound ergometrine. absentis.orgwikipedia.org In the United States, it became known as ergonovine. absentis.org

This discovery was a crucial step, as it allowed for the production of a purified, stable, and accurately dosed medication. absentis.org Further research elucidated that ergot alkaloids are a diverse class of compounds derived from lysergic acid. ru.nl Ergometrine's potent and specific uterotonic action stems from its ability to stimulate α-adrenergic, dopaminergic, and serotonin (B10506) receptors, particularly the 5-HT2 receptor, causing sustained contraction of the uterine smooth muscle. wikipedia.org This action allows the muscle fibers to act as "living ligatures," constricting the blood vessels of the placental bed and preventing excessive bleeding. absentis.org The isolation of ergometrine transformed the management of postpartum hemorrhage and contributed significantly to the decline in maternal mortality rates in the 20th century. wikipedia.org

Key Milestones in Ergot Alkaloid Research

DateDiscovery/EventSignificance
1582First documented use of ergot to hasten delivery. nih.govEarly recognition of uterotonic properties.
1828Use during labor largely abandoned due to safety concerns. nih.govShift in clinical application towards postpartum hemorrhage.
1875First pure alkaloid (ergotinine) described by Tanret. ru.nlBeginning of scientific isolation of ergot components.
1932-1935Isolation and identification of ergometrine by Dudley and Moir. absentis.orgnih.govnih.govwikipedia.orgDiscovery of the primary water-soluble uterotonic agent, allowing for standardized dosing.

Development of Synthetic Oxytocin (B344502) Analogues

Parallel to the refinement of ergot alkaloids, another line of research was focused on a hormone produced by the body itself: oxytocin. The journey to understand and synthesize this crucial polypeptide hormone marked a major advance in biochemistry and obstetrics.

The story of oxytocin begins in 1906, when British pharmacologist Sir Henry Hallett Dale discovered that an extract from the posterior pituitary gland could cause uterine contractions. wikipedia.orgbritannica.comwikipedia.org By 1909, this extract was being used clinically to induce labor. wikipedia.orgbritannica.com Over the next decade, researchers also described its role in milk ejection. wikipedia.orgwikipedia.org In the 1920s, the active principles from the pituitary gland were separated and given their modern names: oxytocin and vasopressin. wikipedia.org

For several decades, oxytocin was available only as a purified animal extract. The next great leap forward came in the early 1950s through the work of American biochemist Vincent du Vigneaud and his team. In 1952, they successfully determined the molecular structure of oxytocin, identifying it as a polypeptide hormone composed of nine amino acids. wikipedia.orgbritannica.com Just one year later, in 1953, du Vigneaud accomplished the first-ever synthesis of a polypeptide hormone by creating synthetic oxytocin. wikipedia.orgbritannica.comnih.gov This groundbreaking work, which allowed for the mass production of a pure, synthetic version of the hormone, earned him the Nobel Prize in Chemistry in 1955. wikipedia.orgnih.gov

The availability of synthetic oxytocin revolutionized obstetric practice. britannica.com Subsequent research focused on creating analogues—compounds with similar structures but modified properties. This led to the development of other synthetic agents such as carbetocin (B549339) and the oxytocin receptor antagonist, atosiban, further expanding the therapeutic options available. wikipedia.org

Timeline of Oxytocin Research and Synthesis

DateKey Figure(s)Contribution
1906Sir Henry Hallett DaleDiscovered the uterine-contracting properties of pituitary extracts. wikipedia.orgbritannica.com
1920s-Oxytocin and vasopressin isolated and named. wikipedia.org
1952Vincent du VigneaudDetermined the nine-amino-acid sequence of oxytocin. wikipedia.org
1953Vincent du VigneaudAchieved the first synthesis of a polypeptide hormone (oxytocin). wikipedia.orgbritannica.comnih.gov
1955Vincent du VigneaudAwarded the Nobel Prize in Chemistry for his work on oxytocin. wikipedia.orgnih.gov

Conceptualization and Early Research into Oxytocin-Ergometrine Combinations

With the establishment of both ergometrine and synthetic oxytocin as mainstays in obstetric care, clinicians and researchers began to recognize the distinct therapeutic profiles of each drug. Oxytocin was noted for its rapid onset of action, but its effect was relatively short-lived, lasting only about 30 to 60 minutes. phebra.commedicines.org.ukscot.nhs.uk In contrast, ergometrine had a slower onset of action when given intramuscularly (around 7 minutes) but produced a much more sustained uterine contraction that could last for several hours. phebra.commedicines.org.uknih.gov

The conceptualization of a combination therapy arose from the desire to merge the advantages of both compounds: the fast action of oxytocin with the prolonged effect of ergometrine. phebra.comscot.nhs.uk This led to the development of a fixed-dose combination product, which would eventually be marketed under the trade name Syntometrine. wikipedia.org The standard formulation combines 5 international units (IU) of synthetic oxytocin with 500 micrograms (0.5 mg) of ergometrine maleate (B1232345) in a single injection. medicines.org.ukscot.nhs.uk

Early research into this combination demonstrated its clinical utility. Studies showed that following intramuscular administration, the oxytocin-ergometrine combination initiated a uterine response in approximately 2.5 minutes, significantly faster than ergometrine alone. medicines.org.ukscot.nhs.uk Furthermore, the uterotonic effect was sustained for about 3 hours, far longer than that of oxytocin alone. medicines.org.ukscot.nhs.uk This pharmacological profile made the combination particularly suitable for the active management of the third stage of labor and for the prevention and treatment of postpartum hemorrhage. phebra.com Comparative trials against oxytocin alone found that the combination was associated with a small reduction in the risk of postpartum hemorrhage (defined as blood loss of at least 500 ml). nih.gov

Pharmacokinetic Profile of Uterotonic Agents (Intramuscular Administration)

AgentOnset of ActionDuration of Effect
OxytocinRapidApprox. 0.5 - 1 hour phebra.commedicines.org.ukscot.nhs.uk
ErgometrineApprox. 7 minutes phebra.commedicines.org.ukscot.nhs.ukSustained (several hours) phebra.com
This compound (Oxytocin-Ergometrine Combination)Approx. 2.5 minutes medicines.org.ukscot.nhs.ukApprox. 3 hours medicines.org.ukscot.nhs.uk

Pharmacodynamic Mechanisms of Syntometrine Components

Oxytocin (B344502) Component: Receptor Binding and Signal Transduction

The physiological effects of oxytocin on the myometrium are mediated entirely through its specific receptor, the oxytocin receptor (OTR). nih.govoup.com

The oxytocin receptor (OTR) is a class I, rhodopsin-type G-protein coupled receptor (GPCR). glpbio.com In humans, the gene for this receptor is located on chromosome 3p25. wikipedia.org OTR is expressed in the myometrium and endometrium of the uterus, particularly at the end of pregnancy when its numbers dramatically increase, enhancing uterine sensitivity to oxytocin. nih.govcapes.gov.brpnas.org The receptor exhibits high affinity for oxytocin, with dissociation constant (Kd) values in the low nanomolar range, comparable between cloned receptors and native human myometrial tissue. nih.gov Western blot analysis has identified a major form of the OTR with an approximate molecular mass of 66 kDa in uterine tissues. nih.gov

Upon oxytocin binding, the OTR undergoes a conformational change, leading to the activation of associated heterotrimeric G-proteins. The OTR preferentially couples to G-proteins of the Gαq/11 family. nih.govoup.comfrontiersin.org This activation initiates a primary signaling cascade by stimulating the enzyme phospholipase C (PLC). nih.govoup.comglpbio.com PLC, in turn, hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two crucial second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.govoup.com In addition to the canonical Gq/PLC pathway, OTR activation can also stimulate the MAPK and RhoA/Rho kinase pathways, which contribute to prostaglandin (B15479496) production and have a direct contractile effect on myometrial cells. glpbio.com

The increase in intracellular calcium ([Ca2+]i) is the final common pathway controlling myometrial contractions. nih.gov The second messenger IP3, generated from the GPCR cascade, plays a pivotal role by binding to its receptors on the sarcoplasmic reticulum, the cell's intracellular calcium store. oup.comresearchgate.net This binding triggers the release of stored Ca2+ into the cytoplasm, causing an initial, rapid spike in [Ca2+]i. nih.govoup.com This release is a critical step for initiating the powerful, coordinated contractions required during labor. nih.gov The entire process, from receptor binding to the increase in intracellular calcium, occurs rapidly, leading to a robust contractile response within seconds. nih.gov

Ergometrine Component: Receptor Pharmacology

Ergometrine, an ergot alkaloid, exerts its sustained uterotonic effects through interactions with multiple receptor systems in the myometrium. nafdac.gov.ngdrugbank.com

A primary mechanism of ergometrine's action is its activity at serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors, specifically the 5-HT2A subtype. nafdac.gov.ngpatsnap.commedicines.org.uk Ergometrine acts as an agonist or partial agonist at these myometrial 5-HT2 receptors. nafdac.gov.ngmedicines.org.uk Functional studies in rat uterus preparations have confirmed that ergometrine's spasmogenic effects are antagonized by selective 5-HT2 receptor antagonists. nih.gov This interaction, similar to the oxytocin pathway, ultimately leads to an increase in intracellular calcium concentrations, activating the contractile machinery of the uterine smooth muscle cells. patsnap.com However, some binding studies suggest the interaction may be complex, potentially involving sites other than the primary 5-HT binding site. oup.comnih.govoup.com

In addition to its effects on serotonin receptors, ergometrine also interacts with alpha-adrenergic receptors. nafdac.gov.ngdrugbank.compatsnap.compatsnap.com It acts as an agonist at these receptors, contributing to its potent contractile effect on the uterine muscle. nafdac.gov.ngdrugbank.com This alpha-adrenergic stimulation also causes vasoconstriction of blood vessels within the uterine wall, which aids in producing hemostasis at the placental site. drugbank.compatsnap.come-lactancia.org Compared to other ergot alkaloids like ergotamine, ergometrine's vasoconstrictor effects are less pronounced, and it has minimal to no antagonist activity at α-adrenergic receptors. nafdac.gov.ngmedicines.org.uk

Interactive Data Table: Receptor Mechanisms of Syntometrine Components

ComponentReceptorReceptor TypePrimary Signaling PathwayKey Effect
Oxytocin Oxytocin Receptor (OTR)G-Protein Coupled Receptor (GPCR)Gq/11 -> PLC -> IP3 + DAGIntracellular Ca2+ release, rapid myometrial contraction
Ergometrine 5-HT2A ReceptorG-Protein Coupled Receptor (GPCR)Agonism/Partial AgonismSustained myometrial contraction
Ergometrine Alpha-Adrenergic ReceptorG-Protein Coupled Receptor (GPCR)AgonismMyometrial contraction, vasoconstriction

Non-Myometrial Receptor Affinities

The constituent components of this compound, ergometrine and oxytocin, exhibit affinities for a variety of receptors located outside the myometrium, contributing to their broader pharmacological profiles.

Ergometrine , an ergot alkaloid, demonstrates a notable promiscuity in its receptor interactions. guidetopharmacology.org It primarily targets α-adrenergic, dopaminergic, and serotonin (5-HT) receptors, specifically the 5-HT2 subtype. patsnap.comwikipedia.orgmedicines.org.ukwfsahq.org This interaction is not limited to the uterus; ergometrine also acts on vascular smooth muscle. e-lactancia.org Its agonist or partial agonist effects at alpha-adrenergic and serotonin receptors in blood vessels lead to arterial vasoconstriction. medicines.org.ukwfsahq.orge-lactancia.org This vasoconstrictive property is a key component of its clinical effect. patsnap.com

Oxytocin , while highly specific for its own receptor, possesses some weak intrinsic vasopressin-like antidiuretic activity, implying a minimal affinity for vasopressin receptors. medsafe.govt.nzmedicines.org.uk Its effects on the cardiovascular system are also recognized, where it can cause vasodilation, a contrasting effect to ergometrine. ukzn.ac.zaglowm.comoegari.at

Table 1: Non-Myometrial Receptor Affinities of this compound Components

ComponentReceptor TargetAssociated Non-Myometrial Effect
Ergometrine Alpha-adrenergic ReceptorsArterial vasoconstriction medicines.org.uke-lactancia.org
Serotonin (5-HT2) ReceptorsArterial vasoconstriction patsnap.come-lactancia.org
Dopamine (B1211576) ReceptorsWeak antagonist actions guidetopharmacology.orgmedicines.org.uk
Oxytocin Vasopressin Receptors (weak)Antidiuretic activity medsafe.govt.nzmedicines.org.uk
Cardiovascular System ReceptorsVasodilation ukzn.ac.zaglowm.com

Calcium Influx Mechanisms Induced by Ergometrine

The uterotonic action of ergometrine is fundamentally linked to its ability to increase intracellular calcium concentrations within myometrial cells. patsnap.com While the precise mechanism is not fully elucidated, it is understood to be a multi-receptor process. sajaa.co.za

The primary pathway involves ergometrine's binding to 5-HT2 and alpha-adrenergic receptors on the myometrial cell surface. patsnap.commedicines.org.uk This binding event triggers a cascade of intracellular signals that ultimately leads to an elevation of cytosolic calcium ions. patsnap.com It is proposed that this process involves the modulation of transmembrane calcium channel activity, facilitating the influx of extracellular calcium into the cell. ukzn.ac.zasajaa.co.za The resultant increase in intracellular calcium is a critical step, as the calcium ions bind to calmodulin. This complex then activates myosin light-chain kinase (MLCK), which in turn phosphorylates myosin light chains, enabling the interaction between actin and myosin filaments and leading to forceful and sustained muscle contraction. patsnap.comsajaa.co.za

Synergistic Pharmacological Dynamics of Combination

The co-administration of ergometrine and oxytocin in this compound results in a synergistic drug-drug interaction, producing an enhanced uterotonic effect that is greater than the sum of its individual components. nih.govontosight.ai

Receptor Heterogeneity and Complementary Actions

The synergy of this compound is rooted in the distinct and complementary receptor-mediated actions of its two components. nih.gov Ergometrine exerts its effects primarily through agonist or partial agonist activity at myometrial 5-HT2 and alpha-adrenergic receptors. medicines.org.ukmedsafe.govt.nzmedicines.org.uk In contrast, oxytocin acts on a different class of receptors: the G-protein coupled oxytocin receptors (OTR) in the myometrium. medsafe.govt.nzmedicines.org.uklitfl.com

This targeting of different receptor populations allows for a multi-pronged stimulation of the myometrium. nih.gov The pharmacological actions are complementary in their timing and nature. Oxytocin provides a rapid onset of action, initiating uterine contractions almost immediately. medsafe.govt.nznih.govglowm.com Ergometrine, while having a slightly slower onset, produces a powerful and sustained uterotonic effect that prolongs the contractile state. medsafe.govt.nznih.govglowm.comnps.org.auphebra.com

Differential Effects on Uterine Segments

The two components of this compound also exhibit different effects on the various segments of the uterus, which contributes to their combined efficacy.

Oxytocin characteristically elicits rhythmic contractions that are primarily localized to the upper segment of the uterus, mimicking the physiological contractions of labor. medsafe.govt.nzmedicines.org.ukglowm.com This action is effective in promoting placental separation and initial uterine contraction.

Ergometrine, however, induces a more generalized and powerful contraction. It stimulates both the upper and lower uterine segments to contract in a sustained, tonic (or tetanic) manner. medicines.org.ukmedsafe.govt.nzmedicines.org.ukglowm.com This comprehensive contraction of the entire uterine body effectively constricts blood vessels and provides sustained hemostasis.

Table 2: Differential Effects of this compound Components on Uterine Segments

ComponentAffected Uterine Segment(s)Nature of Contraction
Oxytocin Primarily Upper SegmentRhythmic medsafe.govt.nzmedicines.org.ukglowm.com
Ergometrine Upper and Lower SegmentsSustained, Tetanic medicines.org.ukmedsafe.govt.nzmedicines.org.uk

Theoretical Basis for Combined Uterotonic Effect Profile

The theoretical foundation for the enhanced efficacy of the ergometrine-oxytocin combination lies in its dual-action profile, which addresses both the immediate and sustained needs for uterine contraction postpartum. glowm.com The combination provides a more comprehensive and robust uterotonic response than either agent could achieve alone. nih.govontosight.ai

The immediate onset of rhythmic contractions from oxytocin ensures a rapid response, while the potent, sustained, and generalized uterine contraction from ergometrine provides long-lasting uterine tone. medsafe.govt.nzglowm.comnih.gov This overcomes the primary limitation of oxytocin alone—its short half-life—and the slower onset of ergometrine when used in isolation. medsafe.govt.nzmedicines.org.ukglowm.com The combination of rhythmic contractions in the fundus (from oxytocin) with a powerful, tonic contraction of the entire uterine body (from ergometrine) creates an optimal environment for controlling postpartum hemorrhage. e-lactancia.orgmedsafe.govt.nzglowm.compath.org Furthermore, it has been suggested that the mild vasodilatory effect of oxytocin may help to counterbalance the potent vasoconstrictor (and potentially hypertensive) effects of ergometrine. glowm.com This synergistic and complementary pharmacology provides a rapid, powerful, and sustained uterotonic effect, forming the basis of this compound's clinical utility. nih.govnps.org.auphebra.com

Preclinical Pharmacokinetics and Biotransformation

Absorption Characteristics of Oxytocin (B344502) and Ergometrine in Preclinical Models

The absorption profiles of oxytocin and ergometrine have been characterized in various preclinical models, demonstrating rapid uptake following administration.

Ergometrine: Ergometrine is also rapidly and completely absorbed following intramuscular or oral administration. drugbank.come-lactancia.orgpharmacompass.com In preclinical models, the onset of uterine contractions is observed within minutes of administration, highlighting its rapid absorption into the systemic circulation. e-lactancia.org

Distribution Profiles in Experimental Models

Following absorption, oxytocin and ergometrine exhibit distinct distribution patterns within the body.

Oxytocin: The steady-state volume of distribution for oxytocin has been determined to be 0.17 L/kg in healthy men, indicating its distribution primarily within the extracellular fluid. medicines.org.ukmedsafe.govt.nz Plasma protein binding of oxytocin is considered negligible. medsafe.govt.nz It has been shown to cross the placenta in both directions. medsafe.govt.nz In rabbit studies, after intranasal administration, oxytocin-associated radioactivity was detected in various brain regions, including the olfactory bulb, cerebellum, prefrontal area, and precuneus, suggesting it can cross the blood-brain barrier. plos.org Studies in monogamous prairie voles have shown high densities of oxytocin receptors in the caudate putamen and nucleus accumbens. mdpi.com

Ergometrine: The average steady-state volume of distribution of ergometrine in healthy men is reported to be 1.04 L/kg. medsafe.govt.nz The extent of plasma protein binding for ergometrine is currently unknown. medsafe.govt.nzhpra.ie It is known to cross the placenta, and its clearance from the fetus is slow. medsafe.govt.nzhpra.ie In vitro studies using primary porcine brain endothelial cells have shown that ergometrine can cross the blood-brain barrier. mdpi.com

Metabolic Pathways and Enzyme Involvement

The biotransformation of oxytocin and ergometrine involves several key metabolic pathways and enzymes.

Hepatic Metabolism and Cytochrome P450 (CYP3A4) Interactions

Ergometrine: The liver is the primary site of metabolism for ergometrine. medsafe.govt.nzhpra.iemedicines.org.uk The main metabolic processes include hydroxylation, glucuronic acid conjugation, and potentially N-demethylation. medsafe.govt.nzhpra.ie Like other ergot alkaloids, ergometrine is a substrate for cytochrome P450 3A4 (CYP3A4) enzymes. medsafe.govt.nzhpra.iemedicines.org.uk

Renal Clearance Mechanisms

Oxytocin: The kidneys play a role in clearing oxytocin from the plasma. e-lactancia.orgactivo.co.za However, less than 1% of an administered dose of oxytocin is excreted unchanged in the urine. medsafe.govt.nznih.gov In cases of severe renal impairment, the possible accumulation of oxytocin can lead to a prolonged action. activo.co.zamedsafe.govt.nz

Ergometrine: While the kidneys are involved in the elimination of some metabolites, ergometrine is primarily eliminated through non-renal mechanisms. pharmacompass.com It can be detected in the urine for up to 8 hours after injection. medsafe.govt.nz Caution is advised in cases of renal impairment. medsafe.govt.nzhpra.ie

Oxytocinase Activity and Oxytocin Degradation

A key enzyme involved in the degradation of oxytocin is oxytocinase, a glycoprotein (B1211001) aminopeptidase (B13392206). medicines.org.ukmedsafe.govt.nz This enzyme is produced during pregnancy and is found in the plasma, capable of degrading oxytocin. e-lactancia.orgefda.gov.et The liver and kidneys also play a significant role in metabolizing and clearing oxytocin. e-lactancia.orgactivo.co.za Research in rats has shown that the oxytocinase enzyme, also known as placental leucine (B10760876) aminopeptidase (P-LAP), is expressed in the hypothalamus and is involved in controlling oxytocin degradation. nih.gov Studies have also demonstrated that oxytocin can stimulate the translocation of oxytocinase to the cell surface in human umbilical vascular endothelial cells. nih.gov

Elimination Kinetics in Preclinical Studies

The elimination of oxytocin and ergometrine from the body follows distinct kinetic profiles.

Oxytocin: The plasma half-life of oxytocin is relatively short, ranging from 3 to 20 minutes. medicines.org.ukactivo.co.za The metabolic clearance rate in pregnant women is approximately 20 mL/kg/min. e-lactancia.org In horses, the half-life of intravenous oxytocin has been reported as 5.89 minutes. mdpi.com

Ergometrine: The plasma half-life of ergometrine is reported to be in the range of 30 to 120 minutes. medsafe.govt.nzhpra.iemedicines.org.uk After intravenous administration in male volunteers, the elimination half-life was found to be approximately 2.06 hours. nih.gov The primary route of elimination is through the bile into the feces, mainly as 12-hydroxyergometrine glucuronide. medsafe.govt.nz

Table 1: Preclinical Pharmacokinetic Parameters of Oxytocin

Parameter Value Species/Model Source
Absorption
Onset after SL admin Within 5 mins Rabbit nih.gov
Bioavailability (SL vs IM) IM ~5x higher AUC Rabbit nih.gov
Distribution
Volume of Distribution (Vd) 0.17 L/kg Human (male) medicines.org.ukmedsafe.govt.nz
Plasma Protein Binding Negligible - medsafe.govt.nz
Elimination
Plasma Half-life 3-20 mins - medicines.org.ukactivo.co.za
Metabolic Clearance Rate 20 mL/kg/min Human (pregnant) e-lactancia.org
Unchanged in Urine <1% Human medsafe.govt.nznih.gov

Table 2: Preclinical Pharmacokinetic Parameters of Ergometrine

Parameter Value Species/Model Source
Absorption
Onset after IM admin Rapid - e-lactancia.orgpharmacompass.com
Distribution
Volume of Distribution (Vd) 1.04 L/kg Human (male) medsafe.govt.nz
Plasma Protein Binding Unknown - medsafe.govt.nzhpra.ie
Metabolism
Primary Site Liver - medsafe.govt.nzhpra.iemedicines.org.uk
Metabolic Pathways Hydroxylation, Glucuronidation, N-demethylation - medsafe.govt.nzhpra.ie
Key Enzyme CYP3A4 - medsafe.govt.nzhpra.iemedicines.org.uk
Elimination
Plasma Half-life 30-120 mins - medsafe.govt.nzhpra.iemedicines.org.uk
Elimination Half-life (IV) ~2.06 hours Human (male) nih.gov

Compound Names Mentioned in this Article

Compound Name
Ergometrine
Oxytocin

In Vitro and Ex Vivo Research Methodologies

Human Myometrial Tissue Models for Contractility Studies

The primary method for studying the direct effects of Syntometrine on uterine contractility involves the use of human myometrial tissue models. reprocell.commdpi.com Biopsies of the myometrium, the smooth muscle layer of the uterus, are typically obtained from women undergoing elective cesarean sections. ucd.iepsu.edusemanticscholar.org These tissue samples provide a physiologically relevant system for examining drug responses.

Strips of myometrium are dissected and can be used in several model configurations. reprocell.com A recent advancement in this area is the development of three-dimensional (3D) in vitro models, such as magnetically bioprinted human myometrial cell rings. mdpi.com This 3D model aims to more accurately mimic the hollow, three-dimensional structure of the uterus and allows for the analysis of coordinated contractions. mdpi.com Both traditional tissue strips and 3D models are used to assess the impact of uterotonic agents like this compound on the force, frequency, and duration of uterine contractions. reprocell.commdpi.com Studies have shown that myometrial tissue from primiparous (first-time mothers) women can exhibit a decreased contractile response to both ergometrine and oxytocin (B344502) compared to tissue from multiparous women. researchgate.net

Isolated Organ Bath Techniques

A cornerstone of in vitro pharmacological research, the isolated organ bath technique is extensively used to study the effects of this compound on myometrial contractility. psu.edusahpra.org.zaresearchgate.net In this setup, dissected strips of human myometrium are mounted in chambers filled with a temperature-controlled, oxygenated physiological salt solution, such as Krebs solution, to maintain tissue viability. psu.edusemanticscholar.org

One end of the tissue strip is fixed, while the other is connected to a force transducer, which records the isometric contractions of the muscle. reprocell.comresearchgate.net This allows for the precise measurement of contractile parameters like force, frequency, and amplitude. ucd.ie Researchers can then introduce this compound, or its individual components, into the bath to observe its effects on spontaneous or agonist-induced contractions. reprocell.com This technique is invaluable for generating concentration-response curves to determine the potency and efficacy of the drug. ucd.ie It has been instrumental in elucidating the mechanism of action of ergometrine, a key component of this compound, revealing its effects are mediated through α-adrenergic signaling. ucd.ie

Cellular and Subcellular Investigation Methods

To delve deeper into the molecular mechanisms of this compound's action, various cellular and subcellular investigation methods are employed. These techniques provide insights into the signaling pathways activated by the drug.

Calcium Imaging: Since uterine muscle contraction is a calcium-dependent process, calcium imaging is a vital tool. thieme-connect.com This technique uses fluorescent calcium indicators to visualize and measure changes in intracellular calcium concentrations in myometrial cells upon exposure to this compound. nih.govfrontiersin.orgspringernature.com An increase in intracellular calcium is a key event leading to muscle contraction. nccwebsite.org Calcium imaging can be performed on the single-cell level (SCCI), providing high-resolution spatiotemporal data on how cells signal to one another. frontiersin.org

Receptor Autoradiography: This technique is used to identify and localize the receptors to which the components of this compound bind. bioscientifica.com For instance, ergometrine, a component of this compound, acts as a partial agonist at myometrial 5-HT2 and alpha-adrenergic receptors. sahpra.org.za Receptor autoradiography involves incubating tissue sections with a radiolabeled form of the drug or a competing ligand. The location and density of the receptors can then be visualized on film or with detectors. This method helps to understand the distribution of target receptors within the myometrium. bioscientifica.comphysiology.org

Comparative Pharmacological Potency and Efficacy Assessments in In Vitro Systems

In vitro systems are crucial for comparing the pharmacological potency and efficacy of this compound with its individual components (oxytocin and ergometrine) and other uterotonic agents. sahpra.org.za Such studies have demonstrated that in human myometrium in vitro, oxytocin generally produces the most effective contractions, followed by ergometrine. nccwebsite.org

ParameterFindingSource(s)
Comparative Efficacy In vitro, oxytocin produces more effective contractions than ergometrine in human myometrium. nccwebsite.org
Parity Differences Myometrial tissue from primiparous women shows a decreased contractile response to oxytocin and ergometrine compared to multiparous women. researchgate.net
Component Action This compound combines the rapid onset of oxytocin with the sustained effect of ergometrine. nih.govphebra.com
Comparison with Carbetocin (B549339) In vitro studies suggest carbetocin is less potent than oxytocin in rat and human myometrium. nccwebsite.org

Pharmacological Interactions with Other Agents Mechanistic Focus

Modulation by Prostaglandin (B15479496) Analogues

The interaction between Syntometrine and prostaglandin analogues is synergistic, stemming from their convergent effects on the myometrium, the smooth muscle layer of the uterus. Both this compound (through its ergometrine and oxytocin (B344502) components) and prostaglandins (B1171923) are powerful stimulants of uterine contraction, but they achieve this through distinct yet complementary biochemical pathways.

Prostaglandins, such as dinoprostone (B10761402) and carboprost, facilitate the contraction of the myometrium. scot.nhs.uk Their mechanism involves binding to specific G-protein-coupled receptors on myometrial cells, which initiates a cascade that increases intracellular calcium concentrations, a key step in muscle contraction. sajaa.co.za

This compound's components act as follows:

Oxytocin: Binds to its own specific G-protein-coupled receptors, which also leads to an increase in intracellular calcium, thereby initiating contractions. slideshare.net

Ergometrine: Acts on various receptors, including alpha-adrenergic and serotonergic receptors, causing a sustained and powerful contraction of the uterine smooth muscle.

When administered concurrently, the uterine action of prostaglandins and this compound can be mutually potentiated. phebra.commedicines.org.uksahpra.org.zanps.org.au This potentiation arises because both agents ultimately increase the availability of intracellular calcium required for the interaction of actin and myosin filaments, the fundamental basis of muscle contraction. sajaa.co.za The simultaneous activation of multiple receptor pathways leads to a more intense and prolonged uterine response than either agent would produce alone, which can result in excessive uterine stimulation. pillintrip.com

Table 1: Interaction with Prostaglandin Analogues

Interacting Agent Component of this compound Mechanistic Outcome

Effects on Vasoconstrictor and Sympathomimetic Responses

This compound, primarily through its ergometrine component, can significantly enhance the pressor effects of vasoconstrictor and sympathomimetic drugs. phebra.comnps.org.aupillintrip.com This interaction is rooted in the additive or synergistic effects on vascular smooth muscle, leading to an exaggerated increase in blood pressure.

Ergometrine is an ergot alkaloid that exerts a direct stimulating effect on vascular smooth muscle, causing vasoconstriction. This action is mediated through its agonist activity at alpha-adrenergic and serotonin (B10506) (5-HT) receptors in blood vessel walls.

Sympathomimetic agents (e.g., those found in local anesthetics) and other vasoconstrictors also act on these or related receptors to constrict blood vessels. When used with this compound, the ergometrine component augments these effects. sahpra.org.za This can lead to a sharp and significant increase in blood pressure, particularly when administered postpartum during anesthesia. medicines.org.ukpillintrip.com

The interaction extends to other drug classes with vasoconstrictive properties:

Triptans (5-HT1B/1D receptor agonists): Co-administration can lead to additive vasoconstriction. medicines.org.uksahpra.org.zapillintrip.com

Beta-blockers: These agents may enhance the vasoconstrictive action of ergot alkaloids. phebra.commedicines.org.uksahpra.org.za

Other Ergot Alkaloids (e.g., methysergide): Concurrent use can increase the risk of severe and persistent spasm of major arteries. medicines.org.uksahpra.org.zapillintrip.com

Conversely, the vasoconstrictive properties of ergometrine mean it can reduce the efficacy of antianginal drugs like glyceryl trinitrate, which work by promoting vasodilation. medicines.org.uksahpra.org.za

Table 2: Interaction with Vasoconstrictors and Sympathomimetics

Interacting Agent Class Example Agents Mechanistic Outcome
Sympathomimetics/Vasoconstrictors Agents in local anesthetics Additive or synergistic vasoconstriction, leading to enhanced pressor effects and potential severe hypertension. phebra.commedicines.org.ukpillintrip.com
Triptans Sumatriptan, Zolmitriptan Additive vasoconstrictive effects. sahpra.org.zapillintrip.com
Beta-Blockers (Generic) May enhance the vasoconstrictive action of the ergometrine component. medicines.org.uksahpra.org.za
Other Ergot Alkaloids Methysergide Increased risk of severe and persistent arterial spasm. sahpra.org.zapillintrip.com

Influence of Anesthetic Agents on Uterine Responsiveness

The uterotonic effect of this compound can be significantly diminished by the concurrent use of certain anesthetic agents, particularly volatile inhalation anesthetics. phebra.com This interaction is a direct consequence of the uterine-relaxing properties of these anesthetics.

Volatile anesthetics such as halothane, isoflurane, sevoflurane, and desflurane (B1195063) have a direct relaxing effect on the myometrium, producing a notable inhibition of uterine tone. medicines.org.uksahpra.org.za This effect is dose-dependent. aneskey.com The mechanism of this relaxation is not fully elucidated but is thought to involve a decrease in the sensitivity of the contractile proteins to calcium and a reduction in calcium influx into the myometrial cells.

When this compound is administered in the presence of these anesthetic agents, its ability to stimulate uterine contractions is opposed by the relaxing effect of the anesthetic. This pharmacological antagonism can diminish the desired therapeutic outcome of this compound, potentially leading to uterine atony and increased blood loss. aneskey.com However, the contractility can often be restored by the administration of oxytocin. aneskey.com

Table 3: Interaction with Anesthetic Agents

Interacting Agent Class Example Agents Mechanistic Outcome

Cytochrome P450 Enzyme System Modulators (CYP3A4 Inhibitors/Inducers)

The ergometrine component of this compound is a substrate for the cytochrome P450 3A4 (CYP3A4) enzyme system, which is responsible for the metabolism of a vast number of drugs. phebra.commedicines.org.uksahpra.org.zanih.gov Consequently, agents that inhibit or induce this enzyme can significantly alter the plasma concentration and clinical effects of ergometrine.

CYP3A4 Inhibitors: Strong inhibitors of the CYP3A4 enzyme block the metabolism of ergometrine. This leads to an elevated and prolonged exposure to the drug. phebra.com This increased concentration can precipitate ergot toxicity, which is characterized by intense vasospasm and ischemia of the extremities and other tissues. medicines.org.uksahpra.org.za Therefore, the concomitant use of this compound with strong CYP3A4 inhibitors should be avoided. phebra.com

CYP3A4 Inducers: Conversely, CYP3A4 inducers increase the metabolic activity of the enzyme, leading to a more rapid breakdown of ergometrine. phebra.com This accelerated metabolism can decrease the plasma concentration of the drug, potentially reducing its clinical efficacy and uterotonic effect. medicines.org.uksahpra.org.za

The study of how newly synthesized compounds interact with CYP3A4 is a critical part of drug development to prevent potential drug-drug interactions. nih.gov

Table 4: Interaction with CYP3A4 Modulators

Modulator Type Example Agents Mechanistic Outcome
Strong CYP3A4 Inhibitors Macrolide Antibiotics (e.g., erythromycin, clarithromycin), HIV Protease Inhibitors (e.g., ritonavir, indinavir), Azole Antifungals (e.g., ketoconazole, itraconazole) Inhibition of ergometrine metabolism, leading to elevated plasma concentrations and increased risk of ergot toxicity (e.g., vasospasm, ischemia). phebra.commedicines.org.uksahpra.org.za

| CYP3A4 Inducers | Rifampicin, Nevirapine | Increased metabolism of ergometrine, leading to lower plasma concentrations and potentially reduced clinical effect. phebra.commedicines.org.uksahpra.org.za |

Advanced Research Topics and Unexplored Avenues

Molecular Basis of Oxytocin (B344502) Receptor Desensitization in Preclinical Models

The regulation of the oxytocin receptor (OTR), a G protein-coupled receptor (GPCR), is critical for managing labor, and its desensitization upon continuous exposure to oxytocin is a significant area of study. oup.com Prolonged activation of the OTR leads to a decrease in cellular responsiveness, a phenomenon observed both in vivo and in vitro. frontiersin.org This desensitization is a complex process designed to prevent overstimulation of the receptor. oup.com

The primary mechanism involves the phosphorylation of the OTR by G protein-coupled receptor kinases (GRKs), particularly GRK6. oup.comnih.gov This phosphorylation event facilitates the recruitment of β-arrestins. oup.comphysiology.org β-arrestins then bind to the receptor, which leads to two key outcomes: the uncoupling of the receptor from its associated G proteins, thereby halting the downstream signaling cascade that leads to uterine contractions, and the internalization of the receptor from the cell surface. oup.comoup.com This process is characteristic of Class A GPCRs, to which the OTR belongs. frontiersin.org Once internalized, the receptor can be recycled back to the plasma membrane, allowing for the potential restoration of sensitivity. oup.com Studies in preclinical models, such as mice lacking GRK6, have demonstrated enhanced uterine contractility and an increased rate of stillbirth, highlighting the crucial role of GRK6-mediated OTR desensitization in normal labor. oup.com

Furthermore, research using human embryonic kidney (HEK293) cells has shown that inhibiting dynamin and clathrin, proteins involved in endocytosis, can prevent OTR internalization and desensitization. oup.com This supports the model of a clathrin-mediated pathway for OTR regulation. oup.com The pulsatile release of oxytocin during natural labor may be a physiological mechanism to circumvent this desensitization and maintain uterine responsiveness. oup.com

Key ProteinRole in OTR DesensitizationSupporting Evidence
Oxytocin Receptor (OTR) G protein-coupled receptor that mediates uterine contractions. Prolonged agonist exposure leads to desensitization. frontiersin.orgStudies in myometrial cells show down-regulation of OTR and its mRNA with continuous oxytocin exposure. frontiersin.org
G protein-coupled receptor kinase 6 (GRK6) Phosphorylates the agonist-occupied OTR, initiating the desensitization process. oup.comIn vitro analyses show GRK6 mediates desensitization of calcium signaling by the OTR. oup.com Mice lacking GRK6 exhibit enhanced uterine contractility. oup.com
β-arrestins Recruited to the phosphorylated OTR, leading to receptor uncoupling from G proteins and internalization. oup.comphysiology.orgβ-arrestin recruitment to the OTR is dependent on GRK6. oup.com Uterine muscle from β-arrestin knockout mice shows no desensitization to oxytocin. physiology.org
Dynamin & Clathrin Essential for the internalization of the OTR via clathrin-coated pits. oup.comMutants of dynamin and clathrin inhibit OTR internalization in HEK293 cells. oup.com

Investigation of Non-Uterine Pharmacological Effects of Ergometrine (e.g., Prolactin Inhibition)

Ergometrine, an ergot alkaloid, exerts its primary therapeutic effect through potent stimulation of uterine muscle contractions. drugbank.com However, its pharmacological actions extend beyond the uterus, with notable effects on other systems. One of the key non-uterine effects of ergometrine is the inhibition of prolactin secretion. medicines.org.uk This action can, in turn, reduce lactation. medicines.org.uk

The mechanism behind this is linked to ergometrine's interaction with dopamine (B1211576) receptors. medicines.org.ukpatsnap.com Specifically, it acts as an agonist at dopamine D2 receptors. drugbank.com The stimulation of these receptors in the pituitary gland is known to inhibit the release of prolactin. While this dopaminergic activity is a recognized non-uterine effect, the pathway is not as well-defined as its actions on serotonin (B10506) and adrenergic receptors. patsnap.com

Beyond its effects on prolactin, ergometrine also interacts with other receptor systems. It is a potent agonist or partial agonist at myometrial 5-HT2 (serotonin) receptors and alpha-adrenergic receptors, which are the primary mediators of its uterotonic effect. medicines.org.ukpatsnap.com Its interaction with alpha-adrenergic receptors also contributes to arterial vasoconstriction. drugbank.com This vasoconstrictive property is generally less pronounced than that of other ergot alkaloids like ergotamine. medicines.org.uk In some contexts, particularly in molluscan models, ergometrine has been used as a blocker of dopamine receptors, highlighting its complex and sometimes species-dependent pharmacology. researchgate.netbiologists.com

Characterization of Novel Uterotonic Receptor Targets Relevant to Syntometrine Components

While the oxytocin and serotonin receptors are well-established targets for the components of this compound, ongoing research seeks to identify novel receptor targets that could offer more selective and effective regulation of uterine contractility. This could lead to the development of new uterotonic or tocolytic agents with improved side-effect profiles. nih.gov

One area of interest is the relaxin family peptide receptors (RXFPs) . Relaxin-2 (RLN2) and its receptor, RXFP1, play roles in pregnancy, including remodeling of the uterus. reprocell.commedcraveonline.com While RLN2 can inhibit oxytocin-induced uterine contractions in some species, its precise role in human uterine contractility during labor is still being elucidated. reprocell.com The expression of RXFP1 changes throughout the menstrual cycle, suggesting a role in uterine physiology. nih.gov

Another potential target is the G protein-coupled receptor 56 (GPR56) . Some natural compounds, such as mundulone, have been shown to inhibit GPR56 activity and exhibit tocolytic effects in preclinical models. biorxiv.orgbiorxiv.org GPR56 has been implicated in oligodendrocyte development through interactions with Gα12/13 and RhoA, pathways also involved in smooth muscle contraction. frontiersin.org

Furthermore, protease-activated receptors (PARs) have emerged as potential uterotonic targets. Specifically, matrix metalloproteinase-1 (MMP-1) and elastase have been shown to stimulate strong myometrial contractions through the activation of PAR-1. researchgate.net The expression of these proteases is increased during labor, suggesting a physiological role in uterine contractility. researchgate.net

Finally, research into other G protein-coupled receptors expressed in the myometrium, such as those for prostaglandins (B1171923) and other signaling molecules, continues to be an active area of investigation for novel drug discovery. nih.govscholaris.ca

Development of Advanced Preclinical Models for Uterine Contractility Studies

To better understand uterine physiology and test new therapeutic agents, researchers are developing more sophisticated preclinical models that more accurately mimic the human uterus. Traditional models, such as isolated uterine tissue strips from animals, have limitations in their translatability to human clinical scenarios. nih.gov

One promising advancement is the use of three-dimensional (3D) bioprinting and organoids to create more complex and physiologically relevant uterine tissue models. These models can incorporate multiple cell types and better replicate the in vivo architecture and cell-cell interactions of the myometrium.

Another area of development is in high-throughput screening (HTS) assays. These automated platforms allow for the rapid testing of large libraries of compounds to identify those that modulate uterine contractility. nih.gov For example, cell-based automated patch-clamp electrophysiology assays have been used to identify inhibitors of specific ion channels, like the Kir7.1 potassium channel, as potential novel uterotonics. nih.gov

The use of genetically modified animal models , such as the GRK6 knockout mice mentioned previously, provides invaluable insight into the specific roles of individual proteins in regulating uterine contractility. oup.com Furthermore, mifepristone-induced mouse models of preterm labor are being used to test the efficacy of investigational tocolytic agents in arresting premature contractions. biorxiv.org

These advanced preclinical models are crucial for bridging the gap between basic research and clinical application, allowing for more accurate prediction of a drug's efficacy and safety before it moves into human trials.

Pharmacogenomic Considerations in Uterotonic Responsiveness

The significant variability in how individuals respond to uterotonic drugs like oxytocin suggests a genetic component to this response. nih.gov Pharmacogenomics, the study of how genes affect a person's response to drugs, is a growing field of research in obstetrics.

A key focus of this research is on polymorphisms in the oxytocin receptor (OXTR) gene . nih.gov Several single nucleotide polymorphisms (SNPs) in the OXTR gene have been identified and studied for their potential impact on receptor function and clinical outcomes. acs.orgmdpi.com For example, studies have investigated the association between common OXTR gene polymorphisms (such as rs2254298, rs53576, rs2228485, and rs237911) and the risk of preterm birth or late-term pregnancy. karger.comnih.govresearchgate.net Some research suggests that specific combinations of these polymorphisms, or haplotypes, may be associated with an increased risk for preterm birth. nih.gov

Functional studies of OXTR variants have shown that certain mutations can significantly alter receptor signaling. For instance, specific missense variants have been found to affect oxytocin-induced calcium signaling, β-arrestin recruitment, receptor trafficking to the cell membrane, and desensitization. acs.org The variant V281M decreased OTR activation, while V45L and P108A impaired β-arrestin recruitment without altering activation. acs.org Such findings could explain why some individuals require higher doses of oxytocin during labor. nih.govacs.org

Understanding the pharmacogenomic landscape of uterotonic responsiveness could lead to more personalized medicine in obstetrics, allowing for the prediction of an individual's response to treatment and the tailoring of drug choice and dosage accordingly.

OXTR Gene VariantReported Association/EffectReference
rs53576 GG allele Associated with an increased risk of late-term pregnancy and decreased serum oxytocin levels in late-term pregnant women. karger.com karger.com
rs2254298 A allele, rs2228485 C allele, rs237911 G allele (haplotype) Associated with an increased risk of preterm birth. nih.gov nih.gov
V45L and P108A Did not alter OXTR activation but impaired β-arrestin recruitment, internalization, and desensitization. acs.org acs.org
V281M Decreased OXTR activation but had no effect on internalization and desensitization. acs.org acs.org
E339K Impaired OXTR activation, internalization, and desensitization. acs.org acs.org

Structure-Activity Relationship (SAR) Studies of Oxytocin and Ergometrine Analogs

Structure-activity relationship (SAR) studies are fundamental to drug design and involve systematically modifying the chemical structure of a compound to understand which parts of the molecule are crucial for its biological activity.

For oxytocin , SAR studies have focused on developing analogs with improved properties, such as enhanced stability, selectivity, and potency. core.ac.ukchemrxiv.org Key findings include:

The C-terminal tripeptide tail is essential for activity, and its removal significantly reduces uterotonic effects. chemrxiv.org

The intramolecular disulfide bridge is critical for maintaining the cyclic structure necessary for activity. Replacing this bridge with other tethers, like an amide or ethylene (B1197577) group, can abolish activity. core.ac.ukchemrxiv.orgnih.gov

Modifications to the N-terminus, such as deamination, can increase stability. core.ac.uk

Replacing proline at position 7 with certain hydroxyalkyl residues has been shown to decrease the dependency on magnesium for receptor activation in some contexts. tonixpharma.com

Bridging the disulfide region with dibromo-xylene analogs has produced compounds with high affinity and selectivity for the oxytocin receptor. core.ac.uk

For ergometrine , while it is a well-established uterotonic, SAR studies on its analogs are less common in recent literature compared to oxytocin. Ergometrine itself is part of the ergot alkaloid family, and its structure is closely related to other compounds like ergotamine. ed.ac.uk Its activity is derived from its ergoline (B1233604) core structure. The primary mechanism of action involves interaction with serotonin (5-HT) and alpha-adrenergic receptors. patsnap.com Further SAR studies could explore modifications to the ergoline scaffold to enhance uterine selectivity and reduce off-target effects, such as vasoconstriction. drugbank.com

Preclinical Assessment of Long-Term Molecular and Cellular Impacts

The administration of uterotonic agents during labor raises questions about the potential long-term molecular and cellular consequences for both the mother and the offspring. This is an emerging area of research, with a focus on epigenetic modifications.

Epigenetics refers to changes that affect gene expression without altering the DNA sequence itself. nih.gov These modifications, such as DNA methylation and histone modifications, can be influenced by environmental exposures, including drugs and hormones, particularly during sensitive developmental periods. nih.govnih.gov

Preclinical research is beginning to explore how in utero exposure to various substances can lead to stable epigenetic changes in the fetal epigenome. mdpi.com For example, exposure to endocrine-disrupting chemicals during pregnancy has been linked to epigenetic changes that may increase the long-term risk of metabolic diseases like gestational diabetes in the offspring. mdpi.com Similarly, maternal diet and other environmental factors can induce epigenetic alterations that have lasting health consequences. nih.gov

While specific long-term studies on the epigenetic impacts of this compound components are not abundant, the principle that in utero exposure to potent pharmacological agents can have lasting effects is well-established. nih.govmdpi.com Future preclinical research should aim to:

Investigate potential alterations in DNA methylation patterns in uterine and other tissues following exposure to oxytocin and ergometrine.

Assess changes in histone modifications and the expression of non-coding RNAs, which are key epigenetic regulators. nih.gov

Utilize animal models to study the long-term health outcomes in offspring exposed to these uterotonics in utero, looking for effects on growth, metabolism, and neurodevelopment. nih.gov

Such studies are crucial for a comprehensive understanding of the lifelong implications of perinatal drug exposures.

Q & A

Q. Methodological Steps :

Randomization : Stratify by risk factors (e.g., multiparity, preeclampsia).

Blinding : Double-blind placebo-controlled trials (challenging due to differing routes; consider open-label with blinded outcome assessors).

Data Collection : Use calibrated blood collection drapes and standardized adverse event reporting.

Analysis : Multivariate regression to adjust for confounders (e.g., maternal BMI, labor duration) .

How to address conflicting data on this compound’s safety profile in hypertensive disorders?

Advanced Research Question
Contradiction : Some studies report elevated hypertension risk due to ergometrine’s vasoconstrictive effects, while others show no significant association.

Q. Resolution Strategy :

Systematic Review : Include only studies with rigorous hypertensive screening (e.g., baseline BP measurements, exclusion of severe preeclampsia).

Risk of Bias Assessment : Use Cochrane’s RoB 2.0 tool to evaluate randomization, missing data, and outcome measurement.

Subgroup Analysis : Stratify by ergometrine dose, administration route, and patient comorbidities.

Meta-Regression : Explore heterogeneity via covariates like geographic location (e.g., higher hypertension rates in low-resource settings with limited monitoring) .

What methodological considerations are critical when synthesizing preclinical and clinical data on this compound?

Advanced Research Question

Data Separation : Preclinical (animal/cell studies) and clinical (human trials) data should be analyzed separately to avoid translational bias.

Quality Assessment : Use SYRCLE’s risk of bias tool for animal studies and GRADE for clinical evidence.

Meta-Analysis Feasibility : Assess heterogeneity via statistic. If high (>50%), perform narrative synthesis.

Mechanistic Integration : Map preclinical findings (e.g., receptor binding assays) to clinical outcomes (e.g., uterine atony rates) using logic models .

How to optimize dose-response studies for this compound in high-risk obstetric populations?

Advanced Research Question
Design :

  • Population : Women with obesity, multiparity, or prior postpartum hemorrhage.
  • Interventions : Dose-ranging trials (e.g., 2.5–10 IU oxytocin + 250–750 µg ergometrine).
  • Outcomes : Uterine tone (tonometer measurements), hemodynamic stability (BP, heart rate).

Statistical Approach : Bayesian adaptive designs allow dose escalation based on real-time efficacy/safety data. Pharmacokinetic-pharmacodynamic (PK-PD) modeling identifies optimal dosing intervals .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.